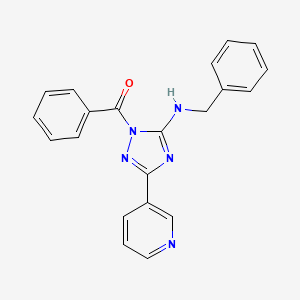![molecular formula C23H24N2O3S B4229393 N-(2-isopropylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4229393.png)
N-(2-isopropylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
描述
N-(2-isopropylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide, commonly known as Compound X, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用机制
Compound X exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the regulation of inflammation and cell growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory prostaglandins. It also inhibits the activity of vascular endothelial growth factor receptor (VEGFR), a signaling pathway that is involved in the growth of new blood vessels in tumors.
Biochemical and Physiological Effects
Compound X has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also inhibits the migration and invasion of cancer cells, and induces apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to reduce the growth of new blood vessels in tumors, thereby inhibiting tumor growth.
实验室实验的优点和局限性
One advantage of Compound X is its broad range of potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of a variety of diseases. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound in large quantities.
One limitation of Compound X is its potential toxicity. While it has shown promising results in preclinical studies, further research is needed to determine its safety and efficacy in humans. Another limitation is its limited solubility in water, which can make it difficult to administer in certain forms.
未来方向
There are several future directions for research on Compound X. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to determine its safety and efficacy in clinical trials. Finally, the development of new formulations of Compound X with improved solubility and bioavailability could expand its potential therapeutic applications.
Conclusion
Compound X is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a promising candidate for the treatment of a variety of diseases. While further research is needed to determine its safety and efficacy in humans, the development of more efficient synthesis methods and new formulations could expand its potential therapeutic applications.
科学研究应用
Compound X has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. Its ability to inhibit the growth of cancer cells has led to its investigation as a potential chemotherapeutic agent. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
属性
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(2-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-16(2)19-8-4-6-10-21(19)24-23(26)20-9-5-7-11-22(20)25-29(27,28)18-14-12-17(3)13-15-18/h4-16,25H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROYOGDCXUTSFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-cyclohexyl-1-(4-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4229313.png)
![N-ethyl-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(2-thienylmethyl)-4-imidazolidinyl]acetamide](/img/structure/B4229319.png)
![2-[(4-nitrobenzyl)thio]-4,6-pyrimidinediamine](/img/structure/B4229325.png)
![N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4229351.png)
![1-(4-chlorophenyl)-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione](/img/structure/B4229357.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4229366.png)
![ethyl 4,5-dimethyl-2-[({[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4229368.png)
![2-allyl-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4229371.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-iodophenyl)alaninamide](/img/structure/B4229384.png)

![N-[1-(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B4229403.png)
![3-methyl-11-phenyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B4229411.png)
![1-(4-{2-hydroxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propoxy}phenyl)ethanone](/img/structure/B4229417.png)